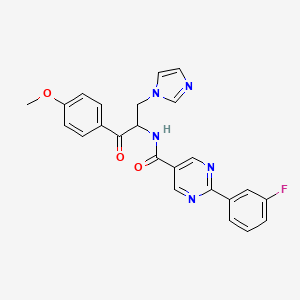
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Disperse Blue 284: is a versatile dye widely used in various applications, particularly in the textile industry. It is known for its excellent dyeing properties on synthetic fibers such as polyester. This compound is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Disperse Blue 284 typically involves the reaction of an aromatic amine with a coupling component under controlled conditions. The process often includes diazotization followed by coupling reactions. The specific conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: : In industrial settings, the production of C.I. Disperse Blue 284 involves large-scale reactions in reactors designed to handle the specific requirements of the dye synthesis. The process includes steps such as mixing, heating, and cooling, followed by purification processes like filtration and drying to obtain the final dye product in powder form.
Análisis De Reacciones Químicas
Types of Reactions: : C.I. Disperse Blue 284 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its dyeing performance.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
C.I. Disperse Blue 284 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to observe and analyze cell structures.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing vibrant and long-lasting colors.
Mecanismo De Acción
The mechanism by which C.I. Disperse Blue 284 exerts its effects involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the polymer chains, resulting in strong color fastness. The molecular targets include the hydrophobic regions of the fibers, where the dye molecules can effectively bind and impart color.
Comparación Con Compuestos Similares
C.I. Disperse Blue 284 can be compared with other disperse dyes such as:
C.I. Disperse Blue 257: Known for its high solubility in non-aqueous media.
C.I. Disperse Blue 106: Used in allergenic testing and has different molecular interactions.
C.I. Disperse Red 73: Exhibits different solubility and dyeing properties in supercritical carbon dioxide.
Uniqueness: : C.I. Disperse Blue 284 is unique due to its specific molecular structure, which provides excellent dyeing properties on synthetic fibers, high color strength, and good fastness properties. Its versatility and effectiveness make it a preferred choice in various applications.
Propiedades
Número CAS |
42783-06-2 |
|---|---|
Fórmula molecular |
C18H19N5O8S |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



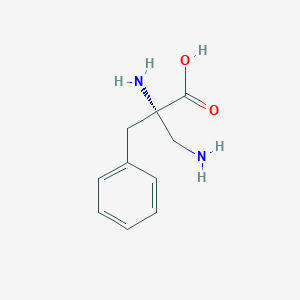
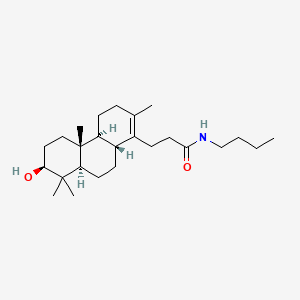
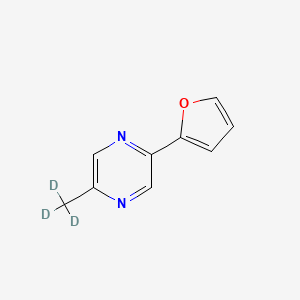
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
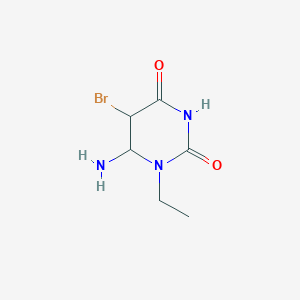
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
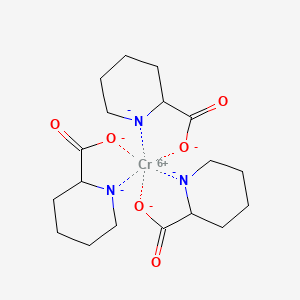
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

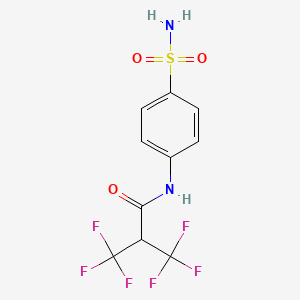
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
